molecular formula C15H20O3 B1218404 4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one CAS No. 886990-00-7

4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

Cat. No. B1218404
M. Wt: 248.32 g/mol
InChI Key: PDEJECFRCJOMEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, including but not limited to, halolactonization, hydroxylation, and cycloaddition reactions. For example, Ma et al. (2004) described a method for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones through sequential halolactonization-hydroxylation reactions of 4-aryl-2,3-allenoic acids, demonstrating a versatile approach applicable to similar compounds (Ma, Wu, & Shi, 2004).

Molecular Structure Analysis

The molecular structure of compounds within this family, including 4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one, has been elucidated through various spectroscopic techniques. Ibrahim et al. (2012) conducted a detailed study on a closely related compound, employing FT-IR spectroscopy and density functional theory (DFT) calculations to determine its structure and vibrational frequencies, highlighting the importance of combined experimental and theoretical approaches in molecular structure analysis (Ibrahim et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one and its analogs are diverse, often leading to the formation of various heterocyclic compounds. Tikhomirov et al. (2013) developed a new method for synthesizing 4,11-dimethoxyanthra[2,3-b]furan-5,10-dione, demonstrating the potential for innovative synthetic routes and chemical transformations in this compound class (Tikhomirov, Shchekotikhin, Luzikov, Korolev, & Preobrazhenskaya, 2013).

Physical Properties Analysis

The physical properties of 4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one, such as melting point, boiling point, and solubility, are critical for understanding its behavior in various environments and applications. Although specific studies on this compound's physical properties are scarce, research on similar compounds suggests a significant influence of molecular structure on these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for the application and further modification of 4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one. Studies like those by Maestro et al. (1999), who investigated the reactions of related furanones with stabilized anions, provide insights into the chemical behavior and potential applications of these compounds (Maestro, Barquilla, & Martín, 1999).

Scientific Research Applications

Chemical Structure and Formation

  • The compound 4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has been studied for its unique chemical structure. Research conducted by Moumou et al. (2010) delved into the characteristics of similar compounds, focusing on their molecular conformations and crystal structures, which are essential for understanding their chemical behavior and potential applications in various fields of scientific research (Moumou et al., 2010).

Biosynthesis and Flavor Bioformation

  • Investigations into the biosynthesis of related furanone compounds have been conducted to enhance the flavor of cultivated strawberries. This research by Zabetakis and Holden (1996) explored the use of specific precursors in callus cultures to increase the levels of flavor-enhancing furanones, highlighting the compound's role in food science and biotechnology (Zabetakis & Holden, 1996).

Analytical and Organic Synthesis

  • The compound has been a subject of study in the field of analytical and organic chemistry. Zabetakis, Gramshaw, and Robinson (1999) reviewed the analytical methods, synthesis, and biosynthesis of similar dimethyl-4-hydroxy-2H-furan-3-one derivatives. Their work provides insights into the analytical techniques and synthetic pathways for these compounds, contributing to the understanding of their chemical properties and potential applications (Zabetakis, Gramshaw, & Robinson, 1999).

Novel Synthesis Pathways

  • Research by Arsen'eva and Arsen'ev (2008, 2009) on the synthesis of derivatives of new condensed systems similar to 4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one highlights innovative approaches in creating new chemical structures. These studies offer valuable insights into the synthesis of complex organic compounds, which could have implications in pharmaceuticals, materials science, and chemical engineering (Arsen'eva & Arsen'ev, 2008); (Arsen'eva & Arsen'ev, 2009).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate safety measures should be taken when handling this compound to avoid exposure and potential harm .

Future Directions

Future research on this compound could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could investigate its potential applications, for example in medicine or materials science .

properties

IUPAC Name

4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJECFRCJOMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

CAS RN

6750-25-0
Record name 6750-25-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 2
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 3
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 4
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 5
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 6
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

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